REACTION_CXSMILES
|
O[Li].O.C([C:6]1([C:22]([O-:24])=[O:23])[CH2:21][N:9]2[CH2:10][CH2:11][N:12]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:13][C:8]2=[N:7]1)C>CO.O>[C:17]([O:16][C:14]([N:12]1[CH2:11][CH2:10][N:9]2[CH:21]=[C:6]([C:22]([OH:24])=[O:23])[N:7]=[C:8]2[CH2:13]1)=[O:15])([CH3:20])([CH3:18])[CH3:19] |f:0.1,3.4|
|
Name
|
LiOH.H2O
|
Quantity
|
8.8 mmol
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
7-tert-butyl 2-ethyl-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
|
Quantity
|
2.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C)C1(N=C2N(CCN(C2)C(=O)OC(C)(C)C)C1)C(=O)[O-]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred for 2 h at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the methanol was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (40 ml), and extraction with ethyl acetate (2×40 ml)
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered out
|
Type
|
CUSTOM
|
Details
|
the solvent was then removed in vacuo (2×)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC=2N(CC1)C=C(N2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |